1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside
Description
Significance of Carbohydrates in Biological and Chemical Systems
Carbohydrates, far from being mere sources of energy, are central to the functioning of all living organisms. nih.govnih.gov Their roles are diverse and profound, ranging from providing structural integrity to cells and tissues to mediating complex cellular communication. nih.govresearchgate.net As components of glycoproteins and glycolipids on cell surfaces, they are integral to cell recognition, signaling, and immune responses. nih.gov The energy currency of cells, ATP, is generated through the metabolism of glucose, a simple sugar. nih.govresearchgate.net In plants, carbohydrates like cellulose (B213188) form the structural backbone of cell walls, while starch serves as a vital energy reserve. researchgate.net This functional diversity underscores the critical importance of understanding and manipulating carbohydrate structures.
Strategic Role of Glycosyl Building Blocks in Oligosaccharide and Glycoconjugate Synthesis
The synthesis of complex oligosaccharides and glycoconjugates, which are essential for studying their biological functions, is a formidable challenge in organic chemistry. This complexity arises from the need to control the stereochemistry of the glycosidic linkages that connect individual monosaccharide units. rsc.org To achieve this, chemists rely on glycosyl building blocks, which are suitably protected monosaccharides designed for controlled and sequential assembly. The strategic selection and use of these building blocks are paramount for the efficient and stereoselective synthesis of target glycans. rsc.org
L-Rhamnose, a 6-deoxyhexose, is a crucial component of many bacterial polysaccharides and natural product glycosides. ufms.br Its presence in these structures makes it a key target for the development of vaccines and therapeutics. The synthesis of L-rhamnose-containing oligosaccharides therefore depends on the availability of well-defined L-rhamnose building blocks.
Overview of Protecting Group Strategies in Monosaccharide Chemistry
The polyhydroxylated nature of monosaccharides necessitates the use of protecting groups to mask all but one or two hydroxyl groups, allowing for site-specific reactions. A variety of protecting groups are employed in carbohydrate chemistry, each with its own unique properties of installation and removal. Common protecting groups include acetals, esters, and ethers.
Benzyl (B1604629) ethers are widely used as "permanent" protecting groups in multi-step oligosaccharide synthesis due to their stability under a broad range of reaction conditions. They are typically introduced under basic conditions using benzyl halides and can be removed cleanly by catalytic hydrogenation. The strategic use of benzyl groups allows for the unmasking of other, more labile protecting groups at specific stages of the synthesis, enabling the formation of the desired glycosidic linkages.
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5R)-2-methyl-3,4,5,6-tetrakis(phenylmethoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O5/c1-26-31(35-22-27-14-6-2-7-15-27)32(36-23-28-16-8-3-9-17-28)33(37-24-29-18-10-4-11-19-29)34(39-26)38-25-30-20-12-5-13-21-30/h2-21,26,31-34H,22-25H2,1H3/t26-,31-,32+,33+,34?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDBDGICTJECRL-KJDDAZAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163975 | |
| Record name | Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353754-90-2 | |
| Record name | Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353754-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2,3,4 Tetra O Benzyl L Rhamnopyranoside
Synthesis of L-Rhamnopyranoside Precursors
The journey towards fully benzylated L-rhamnopyranoside begins with the derivatization of the parent sugar, L-rhamnose, to install a suitable anomeric protecting group. This initial step is crucial as it sets the stage for subsequent regioselective or total benzylation of the remaining hydroxyl groups.
L-rhamnose is commercially available as a stable monohydrate and serves as the common starting point for the synthesis of its derivatives. A primary and essential derivatization is the installation of an anomeric glycoside, which protects the hemiacetal and prevents the formation of complex mixtures of anomers and ring forms (furanose vs. pyranose) in subsequent steps.
A common strategy is the Fischer glycosidation, where L-rhamnose is reacted with an alcohol, such as benzyl (B1604629) alcohol, in the presence of an acid catalyst. For instance, benzyl α-L-rhamnopyranoside can be prepared from L-rhamnose using this method. nih.gov Microwave-assisted procedures have been shown to significantly improve the efficiency of this reaction, providing the desired benzyl α-L-rhamnopyranoside in high yield. researchgate.net This precursor, with its free hydroxyl groups at positions C-2, C-3, and C-4, is primed for further functionalization.
For more advanced synthetic strategies, particularly those involving glycosylation reactions, anomeric derivatives such as thioglycosides and allyl glycosides are indispensable. These groups act as stable protecting groups that can be selectively activated to form glycosidic linkages.
Thioglycosides: These are widely used glycosyl donors. Their synthesis typically involves the reaction of a per-acetylated rhamnose with a thiol, such as thiophenol or p-thiocresol, in the presence of a Lewis acid catalyst like boron trifluoride etherate. researchgate.net Another approach involves the treatment of a rhamnosyl diol with reagents to form a thioglycoside, which can then be used in stereocontrolled glycosylations. google.com These thioglycoside donors are stable intermediates that are activated for glycosylation using specific promoters.
Allyl Glycosides: The allyl group is another versatile anomeric protecting group. It is stable to a wide range of conditions used for installing other protecting groups but can be selectively removed under mild conditions, typically using palladium catalysts, without disturbing benzyl ethers. The synthesis of allyl glycosides can be achieved by reacting the sugar with allyl alcohol under acidic conditions. For example, L-arabinose, a related sugar, has been converted to its allyl glycoside in a two-step process. nih.gov These derivatives are valuable as they can be deprotected at a late stage in a synthesis to reveal the anomeric hydroxyl for further modification or can be used in olefin metathesis reactions.
Regioselective O-Benzylation Strategies
With a stable anomeric protecting group in place, the next stage is the benzylation of the remaining free hydroxyl groups at C-2, C-3, and C-4. This can be achieved either in a single step to protect all hydroxyls simultaneously or through a stepwise process involving temporary protecting groups to achieve specific substitution patterns.
The most direct method to obtain the fully protected 1,2,3,4-tetra-O-benzyl-L-rhamnopyranoside (assuming the anomeric position is also benzylated, or more accurately, a per-O-benzylated rhamnopyranoside derivative) is through exhaustive benzylation. This is typically accomplished by treating a suitable precursor, such as methyl α-L-rhamnopyranoside or benzyl α-L-rhamnopyranoside, with a benzylating agent in the presence of a strong base.
A standard and widely used protocol involves sodium hydride (NaH) as the base and benzyl bromide (BnBr) or benzyl chloride (BnCl) as the benzyl source in an aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). google.com While highly effective, this method can sometimes be hindered by side reactions or incomplete benzylation, requiring careful control of reaction conditions. For example, the total benzylation of related sugars like glucose has been achieved using potassium hydroxide (B78521) and benzyl chloride. ufms.br The resulting per-benzylated product must then be purified from excess reagents and byproducts.
Table 1: Common Reagents for Total Benzylation
| Base | Benzylating Agent | Solvent | Typical Conditions |
|---|---|---|---|
| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | DMF | 0 °C to room temperature |
| Sodium Hydride (NaH) | Benzyl Chloride (BnCl) | DMF/THF | Elevated temperature (e.g., 100 °C) google.com |
Stepwise benzylation is a more nuanced approach that allows for the synthesis of partially benzylated rhamnosides, which are themselves important intermediates. This strategy relies on the differential reactivity of the hydroxyl groups or, more commonly, the use of temporary protecting groups to mask certain positions while others are benzylated.
A powerful technique for achieving regioselectivity is the use of cyclic acetals. For instance, the cis-vicinal diol at the C-2 and C-3 positions of benzyl α-L-rhamnopyranoside can be selectively protected with an isopropylidene group by reaction with 2,2-dimethoxypropane (B42991). nih.gov This leaves the C-4 hydroxyl group as the sole free position available for benzylation (or a related acylation like benzoylation). nih.gov Subsequent removal of the isopropylidene acetal (B89532) under mild acidic conditions unmasks the C-2 and C-3 hydroxyls, which can then be benzylated in a final step to yield the fully protected product.
Another important method for regioselective functionalization is the use of organotin reagents. The dibutyltin (B87310) oxide method has been shown to selectively activate the equatorial 3-OH group of benzyl α-L-rhamnopyranoside, allowing for exclusive acylation at this position. researchgate.netresearchgate.net While this method is typically used for acylation, the principle of selective activation can be extended to other modifications. These stepwise strategies provide a high degree of control and are essential for building complex carbohydrate structures.
For the synthesis of this compound where the anomeric substituent is also a benzyl group, one might start with L-rhamnose and perform a total benzylation. However, controlling the anomeric stereochemistry in such a direct approach can be challenging.
A more controlled route involves starting with an anomeric glycoside like methyl α-L-rhamnopyranoside or benzyl α-L-rhamnopyranoside. nih.govgoogle.com The benzyl group at the anomeric position is particularly useful as it is electronically similar to the other benzyl ethers being installed, minimizing differential reactivity effects across the molecule. nih.gov Furthermore, an anomeric benzyl group is generally stable but can be selectively cleaved under different conditions (e.g., oxidative removal or specific hydrogenolysis protocols) than the other benzyl ethers, if required. The presence of these "permanent" protecting groups, like benzyl ethers, is known to influence the reactivity of the carbohydrate building block in subsequent glycosylation reactions. nih.govgoogle.com Therefore, the selection of the anomeric group is a critical first step that dictates the feasibility and efficiency of the entire synthetic sequence.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| L-Rhamnose |
| L-Rhamnose monohydrate |
| Benzyl α-L-rhamnopyranoside |
| Thioglycosides |
| Allyl glycosides |
| Boron trifluoride etherate |
| Benzyl bromide |
| Benzyl chloride |
| Sodium hydride |
| N,N-Dimethylformamide (DMF) |
| Tetrahydrofuran (THF) |
| Methyl α-L-rhamnopyranoside |
| 2,2-dimethoxypropane |
Glycosyl Donor Applications of 1,2,3,4 Tetra O Benzyl L Rhamnopyranoside in Complex Oligosaccharide Synthesis
Activation Methods for Glycosylation Reactions
The conversion of the anomeric center of a protected rhamnose unit into a suitable leaving group is the first step in its use as a glycosyl donor. The choice of leaving group dictates the method of activation, which in turn influences the yield, stereoselectivity, and substrate scope of the glycosylation reaction.
Thio-Glycoside Activation
Thioglycosides, particularly S-phenyl or S-ethyl thio-rhamnosides derived from the parent benzylated rhamnose, are popular glycosyl donors due to their stability and tunable reactivity. They are activated by thiophilic promoters that coordinate to the anomeric sulfur atom, facilitating its departure. Common promoters include N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted acid like trifluoromethanesulfonic acid (TfOH).
The reactivity of these donors is heavily influenced by the protecting groups on the sugar ring. A study comparing the reactivity of various benzylated and benzoylated rhamnoside donors found that the fully benzylated donor was the most reactive. Replacing even one benzyl (B1604629) group with an electron-withdrawing benzoyl group significantly "disarms" the donor, reducing its reactivity. This electronic effect allows for orthogonal glycosylation strategies, where an "armed" donor can be selectively activated in the presence of a "disarmed" one.
Imidate Activation
The glycosyl trichloroacetimidate (B1259523) method, developed by Schmidt, is a robust and widely used strategy for glycosidic bond formation. A precursor such as 2,3,4-tri-O-benzyl-L-rhamnopyranose (the hemiacetal) reacts with trichloroacetonitrile (B146778) in the presence of a weak base (e.g., DBU) to form a stable glycosyl trichloroacetimidate donor. This donor is then activated for glycosylation using a catalytic amount of a Lewis acid, typically trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).
The benzyl protecting groups on the rhamnoside donor play a role in directing the stereochemical outcome. For L-rhamnose, which lacks a participating group at C-2, the formation of the α-glycoside is generally favored through an SN2-like attack on the β-face of an activated intermediate. The electron-donating benzyl groups stabilize the developing positive charge at the anomeric center during the reaction. The method is effective for coupling with a wide range of primary and secondary alcohol acceptors.
Halide-mediated Glycosylations (e.g., Glycosyl Bromides)
Glycosyl halides, particularly bromides and iodides, are highly reactive glycosyl donors used in classic Koenigs-Knorr type reactions. 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl bromide can be prepared from the corresponding hemiacetal. acs.org These donors are typically activated by heavy metal salts (e.g., silver triflate, mercury cyanide) or, in more modern approaches, by iodide salts.
A highly effective one-pot, two-stage procedure for achieving challenging β-rhamnosylation involves the in situ formation of a glycosyl iodide. rsc.org In this method, a 2,3,4-tri-O-benzyl-L-rhamnosyl hemiacetal is first converted to the corresponding glycosyl chloride, which is then subjected to a Finkelstein reaction with lithium iodide to generate the more reactive α-glycosyl iodide. The subsequent addition of a glycosyl acceptor in the presence of a hindered base leads to an SN2-type displacement, affording the 1,2-cis-β-rhamnoside with high stereoselectivity. rsc.org This approach avoids the need for special participating groups at the C-2 position. rsc.org
Ortho-ester Glycosylations
The ortho-ester method provides a pathway to 1,2-trans-glycosides. While often formed as byproducts in glycosylations with C-2 participating groups, stable sugar ortho-esters can also be used directly as glycosyl donors. In the context of rhamnose, an activated donor (like a glycosyl halide) can react with an alcohol acceptor under specific conditions to form a 1,2-ortho-ester intermediate. This intermediate is then rearranged under acidic conditions (e.g., TMSOTf) to yield the glycosidic linkage.
A recent total synthesis of the natural product osmanthuside-B6 utilized a key double isomerization of a glucose-rhamnose ortho-ester. rsc.org An acetylated rhamnosyl bromide was used to glycosylate a glucoside acceptor, forming a mixture of 2-O- and 3-O-rhamnosyl ortho-esters. Subsequent acid-catalyzed rearrangement facilitated the formation of the desired α-(1→3) and α-(1→2) linkages, demonstrating the synthetic utility of ortho-ester intermediates in complex syntheses. rsc.org
Zinc Iodide Mediated Glycosylations
Zinc iodide (ZnI₂) is a mild Lewis acid that can be employed in several carbohydrate transformations, including the promotion of glycosylation reactions. It has been used to convert methyl rhamnopyranosides into more versatile thioglycoside donors in the presence of a thiol source. mdpi.com
More directly, ZnI₂ can mediate glycosylations using glycosyl iodide donors, which can be formed in situ from other precursors. The coordination of the zinc cation to the oxygen atoms of the sugar ring can influence the stereochemical outcome of the reaction. For instance, in studies with galactopyranosyl donors, ZnI₂ was found to favor coordination to the 4-O or 6-O positions, leading to unexpected 1,2-trans glycosides instead of the anticipated 1,2-cis products. mdpi.com This demonstrates that the promoter can play a crucial role in overriding the directing effects of the protecting groups, offering an alternative method for controlling stereoselectivity.
Two-Stage Activation Strategies
Two-stage activation, also known as pre-activation, is a powerful strategy to control the stereochemical outcome of glycosylations, particularly for forming challenging linkages like β-mannosides and β-rhamnosides. nih.gov In this approach, the glycosyl donor is fully activated by a promoter in the absence of the glycosyl acceptor. nih.gov Once the initial activation is complete and a specific reactive intermediate is formed, the acceptor is added to the reaction mixture. nih.gov
This temporal separation of activation and coupling allows for the generation of an anomeric intermediate (e.g., an α-glycosyl triflate or iodide) that can then undergo a clean SN2 inversion upon addition of the nucleophile. As described in the halide-mediated section, a one-pot, two-stage protocol using in situ generation of an L-rhamnopyranosyl iodide from its hemiacetal precursor provides excellent yields and selectivity for the β-rhamnoside, a linkage that is difficult to obtain using traditional methods with non-participating benzyl groups. rsc.org
Stereoselective Glycosylation Control
The stereochemical outcome of a glycosylation reaction is a critical factor that determines the success of complex oligosaccharide synthesis. The formation of either an α- or β-glycosidic linkage from a donor like 1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside is influenced by a delicate interplay of factors including the nature of the protecting groups, the reactivity of the glycosyl donor and acceptor, the choice of promoter, and the reaction solvent.
α-Stereoselective Glycosylation Strategies
The synthesis of 1,2-cis-glycosidic linkages, such as α-L-rhamnosides, is often a formidable challenge due to the opposing anomeric effect and the steric hindrance at the anomeric center. nih.gov However, several strategies have been developed to favor the formation of the α-anomer when using per-O-benzylated rhamnopyranosyl donors.
One common approach involves the use of non-participating protecting groups at the C-2 position, such as the benzyl ethers present in this compound. beilstein-journals.org In the absence of a neighboring group that can form a cyclic intermediate to direct the approach of the glycosyl acceptor, the stereochemical outcome is often governed by kinetic control and the anomeric effect, which favors the formation of the axial α-glycoside. wikipedia.org
Furthermore, specific reaction conditions can be employed to enhance α-selectivity. For instance, urea-catalyzed activation of per-O-benzylated L-rhamnopyranosyl chloride donors has been shown to produce α-glycosides in excellent yields and stereoselectivity. nih.gov Similarly, the use of a macrocyclic bis-thiourea derivative with glycosyl phosphate (B84403) donors of L-rhamnose has also proven effective for 1,2-cis selective glycosylation. nih.gov The choice of solvent can also play a crucial role; for example, glycosylations in concentrated solutions may proceed via an S_N2-like pathway favoring 1,2-cis formation, while dilute solutions can favor an S_N1-like mechanism leading to α-glycosides. nih.gov
Recent advancements have also explored the use of novel catalytic systems. For example, nickel(II)-catalyzed glycosylations have been developed for the formation of 1,2-cis-2-aminoglycosides. nih.gov Additionally, glycosylation of boronic esters with per-O-benzylated 1,2-anhydroglycoside donors has resulted in exclusive 1,2-cis stereoselectivity. nih.gov
Influence of Fluorine Substituents on Stereoselectivity
The introduction of fluorine atoms into the protecting groups of a glycosyl donor can significantly alter its electronic properties and, consequently, the stereochemical outcome of glycosylation reactions. Fluorine is a highly electronegative atom, and its presence can have a profound impact on the reactivity and selectivity of the donor.
Theoretical and computational studies have indicated that fluorinated groups on the N-substituents of N-heterocyclic carbene (NHC) ligands can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the π-accepting ability of the NHC. mdpi.com This principle can be extended to the protecting groups of glycosyl donors. The presence of fluorine atoms in the benzyl groups of a donor like this compound would increase the electron-withdrawing nature of these groups.
This increased electron-withdrawing character can influence the stability of the intermediate oxocarbenium ion formed during the glycosylation reaction. A more destabilized oxocarbenium ion may favor a more S_N2-like transition state, which can lead to higher stereoselectivity. The position of the fluorine substituents on the aromatic rings is also crucial, with those in the ortho position having the most significant effect on the electronic properties. mdpi.com
While specific studies on the influence of fluorine substituents on the stereoselectivity of this compound are not detailed in the provided context, the general principles suggest that such modifications would provide a valuable tool for fine-tuning the reactivity and selectivity of glycosylation reactions.
Conformation and Anomeric Reactivity
The conformation of the pyranose ring and the orientation of the anomeric substituent are intrinsically linked to the reactivity of a glycosyl donor. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position rather than the sterically less hindered equatorial position. wikipedia.org This effect arises from a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom (oxygen) and the antibonding orbital (σ*) of the C1-substituent bond. wikipedia.org
For L-rhamnose, a derivative of L-mannose, the α-anomer has the anomeric substituent in the axial position, which is favored by the anomeric effect. The β-anomer has the substituent in the equatorial position. The pyranose ring of rhamnose typically adopts a chair conformation. libretexts.org The stability of this chair conformation and the orientation of its substituents can influence the accessibility of the anomeric center to the incoming glycosyl acceptor.
The reactivity of the anomeric center is also influenced by the electronic nature of the protecting groups. The electron-donating benzyl groups in this compound increase the electron density at the anomeric carbon, making the donor more reactive or "armed". Conversely, electron-withdrawing groups would decrease reactivity, creating a "disarmed" donor. This concept of "arming" and "disarming" is a cornerstone of modern oligosaccharide synthesis, allowing for the sequential and controlled assembly of complex glycans. nih.gov
The interplay between the conformation of the rhamnopyranoside ring and the electronic effects of the benzyl protecting groups ultimately dictates the anomeric reactivity and the stereochemical outcome of the glycosylation reaction.
Reactivity and Selectivity in Glycosidic Bond Formation
The formation of a glycosidic bond is a complex process where both the rate of the reaction and the stability of the final product are critical considerations. The concepts of kinetic and thermodynamic control are central to understanding and manipulating the outcome of glycosylation reactions.
Kinetic vs. Thermodynamic Control
In reactions that can lead to more than one product, the distribution of these products can be governed by either kinetic or thermodynamic control. youtube.com
Kinetic control occurs when the reaction is irreversible and the product distribution is determined by the relative rates of formation of the different products. The product that is formed fastest, i.e., the one with the lowest activation energy, will be the major product. youtube.com Kinetic control is typically favored at lower temperatures and shorter reaction times. youtube.com
Thermodynamic control is established when the reaction is reversible, allowing the products to equilibrate. The product distribution is then determined by the relative thermodynamic stabilities of the products. The most stable product will be the major product, regardless of how fast it is formed. youtube.com Thermodynamic control is generally favored at higher temperatures and longer reaction times, which provide the necessary energy to overcome the activation barriers and allow the system to reach equilibrium. tue.nlrsc.org
In the context of glycosylation with this compound, the formation of the α- and β-glycosides can be seen as competing reaction pathways. The α-glycoside is often the kinetically favored product due to the anomeric effect stabilizing the transition state leading to its formation. However, in some cases, the β-glycoside might be the more thermodynamically stable product.
By carefully selecting the reaction conditions—such as temperature, reaction time, solvent, and the nature of the activating system—chemists can manipulate the reaction to favor either the kinetic or the thermodynamic product. For example, a reaction run at low temperature might yield predominantly the α-anomer (kinetic product), while the same reaction at a higher temperature could potentially lead to a higher proportion of the β-anomer if it is the more stable product and the reaction is reversible under those conditions.
The following table illustrates the general conditions favoring kinetic versus thermodynamic control:
| Control Type | Favored Conditions | Outcome |
| Kinetic | Low temperature, short reaction time, irreversible conditions | Fastest forming product predominates. youtube.com |
| Thermodynamic | High temperature, long reaction time, reversible conditions | Most stable product predominates. youtube.comtue.nlrsc.org |
Understanding and applying the principles of kinetic and thermodynamic control are essential for achieving the desired stereoselectivity in the synthesis of complex oligosaccharides using donors like this compound.
Neighboring Group Participation Effects in Benzylated Systems
In the chemical synthesis of oligosaccharides, controlling the stereochemistry of the newly formed glycosidic bond is a paramount challenge. The protecting groups on the glycosyl donor play a critical role, as they can directly or indirectly influence the stereochemical outcome of the reaction. semanticscholar.org One of the most powerful concepts for achieving stereocontrol is neighboring group participation (NGP). beilstein-journals.org Typically, an acyl group (like benzoyl or acetyl) at the C-2 position of a glycosyl donor actively participates in the reaction. mdpi.com Upon activation of the donor, the C-2 acyl group attacks the anomeric center to form a cyclic dioxolenium ion intermediate. bohrium.comresearchgate.net This intermediate effectively shields one face of the sugar ring, forcing the incoming glycosyl acceptor to attack from the opposite face, resulting in the exclusive or predominant formation of the 1,2-trans-glycoside. beilstein-journals.orgmdpi.com
Conversely, systems protected with benzyl ethers, such as this compound, exhibit distinctly different behavior. The benzyl group at the C-2 position is considered "non-participating" because its ether oxygen is not sufficiently nucleophilic to form a cyclic intermediate with the anomeric carbon. nih.gov The absence of NGP means that a discrete dioxolenium ion does not form to direct the stereochemical outcome. Instead, the reaction proceeds through a more transient and conformationally flexible oxocarbenium ion intermediate. nih.gov
The lack of a participating group at the C-2 position is a prerequisite for the synthesis of 1,2-cis glycosidic linkages. nih.gov However, it does not in itself guarantee stereocontrol; in fact, it often leads to low stereoselectivity and the formation of anomeric mixtures (both α and β products). nih.govnih.gov The final anomeric ratio in these benzylated systems becomes highly dependent on a variety of other factors, including the choice of promoter, solvent, temperature, and the reactivity of the glycosyl acceptor. nih.govnih.gov For instance, while a fully benzylated rhamnosyl donor may show poor selectivity, the introduction of conformationally locking protecting groups, such as a 4,6-O-benzylidene acetal (B89532) in related mannosylations, can dramatically increase 1,2-cis (β) selectivity by controlling the conformation of the oxocarbenium ion intermediate. nih.gov Research has also shown that remote participation by protecting groups at other positions, such as a carbamate (B1207046) at C-4, can influence the β-selectivity in rhamnosylations. rsc.org
The table below summarizes the divergent outcomes based on the nature of the C-2 protecting group.
Table 1: Effect of C-2 Protecting Group on Glycosylation Stereoselectivity
| C-2 Protecting Group | Mechanism | Key Intermediate | Predominant Product |
|---|---|---|---|
| Acyl (e.g., Benzoyl) | Participating | Dioxolenium ion | 1,2-trans |
Glycosylation Shift Analysis for Anomeric Carbons
The definitive characterization of a synthetic glycoside requires unambiguous confirmation of the stereochemistry at the anomeric center. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, with the chemical shift of the anomeric carbon (C-1) in ¹³C NMR spectra being particularly informative. researchgate.net The C-1 chemical shift is highly sensitive to the orientation of the glycosidic bond, exhibiting distinct and predictable differences between α and β anomers.
The "glycosylation shift" refers to the change in the C-1 chemical shift upon the conversion of the glycosyl donor (e.g., a thioglycoside or trichloroacetimidate) into the glycoside product. Analysis of this shift, and the absolute chemical shift of the product's anomeric carbon, allows for rapid and reliable assignment of the anomeric configuration. Generally, for L-rhamnopyranosides, the anomeric carbon of an α-glycoside resonates at a different frequency compared to its β-counterpart. This difference allows for the direct determination of the anomeric ratio (α:β) in a crude reaction mixture by integrating the respective signals, providing a quantitative measure of a glycosylation reaction's stereoselectivity. nih.gov
For example, in L-rhamnose derivatives, the α-anomeric carbon typically appears in a distinct region of the ¹³C NMR spectrum from the β-anomer. Computational methods and extensive empirical databases, such as the Carbohydrate Structure Database (CSDB), can be used to predict and support the assignment of these chemical shifts, further validating the structural elucidation of complex oligosaccharides. researchgate.net
The table below illustrates representative chemical shift ranges for the anomeric carbons of L-rhamnopyranosides, highlighting the diagnostic difference between α and β linkages.
Table 2: Representative ¹³C NMR Chemical Shifts for Anomeric Carbons in L-Rhamnopyranosides
| Anomeric Configuration | Typical C-1 Chemical Shift (ppm) | J(C1,H1) Coupling Constant (Hz) |
|---|---|---|
| α-L-Rhamnopyranoside | ~98-102 | ~170 |
Glycosyl Acceptor Applications of 1,2,3,4 Tetra O Benzyl L Rhamnopyranoside in Complex Oligosaccharide Synthesis
Selective Deprotection Strategies to Unmask Hydroxyl Groups
The generation of a glycosyl acceptor from a fully protected monosaccharide like 1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside necessitates the regioselective removal of one or more protecting groups to liberate a nucleophilic hydroxyl group. The choice of deprotection strategy is critical for accessing specific acceptor positions for subsequent glycosylation.
Removal of Specific Protecting Groups for Regioselective Glycosylation
While direct selective debenzylation of a per-O-benzylated rhamnopyranoside to expose a single hydroxyl group is challenging, chemists often employ alternative strategies starting from L-rhamnose. These methods introduce a combination of protecting groups with differential reactivity, allowing for selective removal at later stages.
A common approach involves the use of acetal (B89532) protecting groups, which can be selectively removed under acidic conditions while leaving benzyl (B1604629) ethers intact. For instance, the synthesis of benzyl 2,3-O-isopropylidene-α-L-rhamnopyranoside from benzyl α-L-rhamnopyranoside and 2,2-dimethoxypropane (B42991) leaves the C-4 hydroxyl group free for subsequent reactions. ufms.br This intermediate is valuable for directing glycosylation to the 4-position.
Another powerful technique is the regioselective reductive opening of benzylidene acetals. A 4,6-O-benzylidene acetal, for example, can be selectively opened to afford either a free 4-OH or 6-OH group, depending on the reaction conditions. While rhamnose lacks a 6-hydroxyl group, analogous principles can be applied to other diol systems within the sugar. The mechanism of this regioselectivity has been shown to be dependent on the nature of the borane (B79455) reagent and the presence of a Lewis acid. ufms.br
For accessing other hydroxyl positions, multi-step sequences involving temporary protecting groups are often necessary. For example, to obtain a free 3-OH glycosyl acceptor, a strategy might involve protecting the 2- and 4-positions with groups that can be removed while leaving the benzyl ethers at other positions untouched. This often involves a sequence of protection, deprotection, and reprotection steps to achieve the desired partially protected acceptor.
Regioselective Glycosylation with Activated Donors
Once a partially protected L-rhamnopyranoside acceptor with a free hydroxyl group at a specific position is obtained, the next critical step is the regioselective glycosylation with an activated glycosyl donor. The outcome of this reaction is influenced by a combination of factors, including the nature of the donor, the acceptor, the promoter, and the reaction conditions.
Controlled Formation of 1→2, 1→3, and 1→4 Linkages
The ability to control the formation of specific linkages is paramount in oligosaccharide synthesis. By preparing the appropriate rhamnopyranoside acceptor, chemists can direct the glycosylation to the desired position.
Formation of 1→4 Linkages: Using an acceptor with a free hydroxyl at the C-4 position, such as benzyl 2,3-O-isopropylidene-α-L-rhamnopyranoside, allows for the regioselective formation of a 1→4 glycosidic linkage. The isopropylidene group effectively shields the C-2 and C-3 hydroxyls, directing the incoming glycosyl donor to the available C-4 position. ufms.br
Formation of 1→2 and 1→3 Linkages: The synthesis of oligosaccharides with 1→2 and 1→3 linkages involving rhamnose requires the preparation of acceptors with free hydroxyls at the C-2 and C-3 positions, respectively. This is typically achieved through a series of protection and deprotection steps to expose the desired hydroxyl group. For example, a starting material can be selectively protected at the 3- and 4-positions, leaving the 2-OH available for glycosylation. Conversely, protection of the 2- and 4-positions would yield an acceptor for the formation of a 1→3 linkage. The synthesis of such specifically deprotected acceptors is a key challenge in the field.
Factors Influencing Regioselectivity (e.g., Steric and Electronic Effects)
The regioselectivity of glycosylation is a complex interplay of several factors. Understanding and controlling these factors are crucial for achieving high yields of the desired oligosaccharide.
Steric Hindrance: The steric environment around the nucleophilic hydroxyl group plays a significant role. Less sterically hindered hydroxyl groups are generally more reactive. In rhamnopyranosides, the relative accessibility of the C-2, C-3, and C-4 hydroxyl groups can influence the site of glycosylation. The presence of bulky protecting groups on the acceptor or the donor can further direct the glycosylation to a less hindered position.
Electronic Effects: The electronic properties of both the glycosyl donor and acceptor are critical. Electron-withdrawing protecting groups on the glycosyl donor, such as benzoates, decrease its reactivity compared to electron-donating groups like benzyl ethers. This "tuning" of donor reactivity is a key strategy in complex oligosaccharide synthesis. For the acceptor, the nucleophilicity of the hydroxyl group is influenced by the neighboring protecting groups. For instance, the presence of a group capable of forming a hydrogen bond with a specific hydroxyl group can increase its nucleophilicity and thus its reactivity in glycosylation. nih.gov
Reaction Conditions: The choice of promoter (activator), solvent, and temperature can also significantly impact the regioselectivity of glycosylation. Different promoters can lead to different reactive intermediates, which may exhibit varying selectivities for the available hydroxyl groups on the acceptor.
The following table summarizes the key factors influencing regioselective glycosylation:
| Factor | Influence on Regioselectivity | Example |
| Acceptor Protecting Groups | Directs the glycosylation to the unprotected hydroxyl group(s). Can influence the nucleophilicity of the hydroxyls through steric and electronic effects. | Use of benzyl 2,3-O-isopropylidene-α-L-rhamnopyranoside to expose only the 4-OH for glycosylation. ufms.br |
| Donor Reactivity | The "arming" or "disarming" effect of protecting groups on the donor influences the overall reaction rate and can affect selectivity. | Electron-withdrawing groups like benzoates "disarm" the donor, making it less reactive than a "armed" donor with benzyl ethers. |
| Steric Hindrance | Glycosylation is generally favored at less sterically hindered hydroxyl groups. | Bulky protecting groups can block access to certain hydroxyls, favoring reaction at more accessible sites. |
| Electronic Effects | The nucleophilicity of the acceptor's hydroxyl groups can be modulated by the electronic properties of adjacent protecting groups. | Hydrogen bonding between a protecting group and a hydroxyl can enhance the latter's nucleophilicity. nih.gov |
| Reaction Conditions | Promoter, solvent, and temperature can alter the reaction pathway and influence the regiochemical outcome. | Different Lewis acids as promoters can lead to different regioselectivities in the opening of benzylidene acetals. ufms.br |
By carefully considering and manipulating these factors, synthetic chemists can effectively utilize derivatives of this compound as versatile glycosyl acceptors for the construction of complex and biologically important oligosaccharides.
Applications in the Total Synthesis of Biologically Relevant Glycoconjugates and Oligosaccharides
Synthesis of Oligosaccharide Repeating Units of Bacterial Polysaccharides
The cell surface polysaccharides of pathogenic bacteria are key virulence factors and important targets for the development of carbohydrate-based vaccines. The chemical synthesis of the oligosaccharide repeating units that constitute these polymers is crucial for immunological studies and vaccine design.
The O-antigenic polysaccharides of certain Klebsiella pneumoniae strains are rich in L-rhamnose. The synthesis of a tetrasaccharide, representing the common structure of the O-antigen from a strain of Klebsiella pneumoniae, has been reported. nih.gov This synthesis did not commence from a fully benzylated rhamnoside but instead utilized more selectively protected building blocks to achieve the desired linkages.
One key building block was prepared by the selective 3-O-glycosylation of allyl α-L-rhamnopyranoside. This was followed by benzoylation and further modifications to yield a disaccharide trichloroacetimidate (B1259523) donor. Another key component was a disaccharide acceptor, prepared via the self-condensation of a 1,2-methyl orthoester of 3,4-di-O-benzoyl-β-L-rhamnopyranose. nih.gov The coupling of these donor and acceptor fragments led to the formation of the target tetrasaccharide. Research on the synthesis of the tetrasaccharide repeating-unit of the polysaccharide from Klebsiella type 23 also employed partially protected rhamnoside derivatives, specifically starting from methyl 2-O-allyl-4-O-benzyl-α-L-rhamnopyranoside.
While various benzylated and acylated L-rhamnose derivatives are central to these synthetic routes, the literature on the synthesis of Klebsiella polysaccharide fragments does not prominently feature "1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside" as a direct starting material. Synthetic strategies typically favor precursors with pre-existing free hydroxyl groups or differentiated protecting groups to avoid the need for selective debenzylation from a perbenzylated derivative.
Table 1: Key L-Rhamnose Precursors in the Synthesis of a Klebsiella pneumoniae O-Antigen Tetrasaccharide
| Precursor Type | Specific Compound Used | Purpose in Synthesis |
| Glycosyl Acceptor | Allyl α-L-rhamnopyranoside | Initial building block for a disaccharide donor |
| Orthoester | 3,4-di-O-benzoyl-β-L-rhamnopyranose 1,2-methyl orthoester | Precursor for a disaccharide acceptor |
| Glycosyl Donor | 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate | Used to glycosylate the initial acceptor |
The O-antigen of Shigella flexneri is another well-studied bacterial polysaccharide composed of L-rhamnose-containing repeating units. The synthesis of a linear tetrasaccharide repeating unit of the Shigella flexneri variant Y polysaccharide illustrates a block synthesis strategy. nih.gov This approach relied on the coupling of pre-assembled disaccharide blocks.
The synthesis of the key disaccharide donor started with the glycosylation of methyl 2,4-di-O-benzoyl-α-L-rhamnopyranoside with 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide. nih.gov The resulting disaccharide was then converted into a glycosyl bromide to act as a donor. The acceptor was a complex rhamnoside derivative, 8-(methoxycarbonyl)octyl 2-O-(2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glycopyranosyl)-3,4-di-O-benzyl-α-L-rhamnopyranoside. The successful coupling of these blocks, followed by deprotection, yielded the target tetrasaccharide. nih.gov
In this and other reported syntheses of Shigella flexneri O-antigen fragments, the strategic use of rhamnosides with a combination of benzyl (B1604629) and acyl protecting groups is a recurring theme. These approaches provide the necessary reactivity and selectivity for constructing the complex oligosaccharide chain. A direct synthetic route beginning with the fully protected "this compound" is not a commonly reported strategy in the synthesis of these specific fragments.
Table 2: Key Building Blocks in the Block Synthesis of a Shigella flexneri Variant Y Tetrasaccharide
| Building Block | Specific Compound Used | Role in Synthesis |
| Disaccharide Donor Precursor | Methyl 2,4-di-O-benzoyl-α-L-rhamnopyranoside | Glycosyl acceptor for the first rhamnosylation |
| Glycosyl Donor (Monomer) | 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide | Glycosylating agent for the disaccharide donor synthesis |
| Disaccharide Acceptor | 8-(methoxycarbonyl)octyl ... 3,4-di-O-benzyl-α-L-rhamnopyranoside | Acceptor for the final block glycosylation |
The common polysaccharide antigen (CPA), also known as the A-band polysaccharide, of Pseudomonas aeruginosa is a highly conserved homopolymer. Extensive structural studies have unequivocally established that this polysaccharide is composed of D-rhamnose , not L-rhamnose. cdnsciencepub.comnih.gov The repeating unit is a trisaccharide with the structure [→2)-α-D-Rha-(1→3)-α-D-Rha-(1→3)-α-D-Rha-(1→]n. nih.gov
The biosynthesis of this polymer involves enzymes that specifically process GDP-D-mannose into GDP-D-rhamnose. nih.gov Consequently, any chemical synthesis aimed at producing fragments of the P. aeruginosa A-band polysaccharide for applications such as vaccine development must use D-rhamnose precursors. nih.govresearchgate.net
Therefore, the use of "this compound" for the synthesis of P. aeruginosa A-band polysaccharide fragments is chemically inappropriate due to the opposite stereochemistry of the constituent sugar. All synthetic efforts towards this target correctly employ derivatives of D-rhamnose. acs.org
Construction of Branched Rhamnogalacturonan I Fragments (Pectic Polysaccharides)
Rhamnogalacturonan I (RG-I) is a major structural domain of pectin, a complex polysaccharide found in the primary cell walls of plants. The backbone of RG-I consists of alternating L-rhamnose and D-galacturonic acid residues. The synthesis of fragments of this intricate polysaccharide is essential for studying its structure and biological function.
Synthetic strategies towards RG-I fragments have been developed, but they typically build upon more functionalized L-rhamnose precursors rather than the perbenzylated "this compound." For instance, research has focused on the improved synthesis of building blocks like methyl 2-O-acetyl-3-O-benzyl-α-L-rhamnopyranoside and 1,2-di-O-acetyl-3-O-benzyl-α-L-rhamnopyranose, which serve as key glycosyl acceptors and donors, respectively. These molecules offer the advantage of having differentiated protecting groups, allowing for regioselective glycosylation at specific positions, which is critical for constructing the branched structure of RG-I.
Synthesis of Rhamnose-Containing Natural Product Glycosides
L-rhamnose is a component of numerous natural product glycosides, contributing significantly to their bioavailability and biological activity.
Certain dihydrochalcone (B1670589) glycosides, such as neohesperidin (B1678168) dihydrochalcone, are known for their intense sweetness. Neohesperidin contains a neohesperidose moiety, which is a disaccharide of L-rhamnose and D-glucose. The synthesis of such glycosides requires stereocontrolled formation of the glycosidic linkage between the sugar and the dihydrochalcone aglycone.
While the synthesis of various dihydrochalcone glycosides has been explored, the literature does not prominently describe methods that start from "this compound." Synthetic chemists typically employ glycosyl donors such as glycosyl halides or trichloroacetimidates, which are often prepared from rhamnose derivatives with acyl protecting groups (like acetyl or benzoyl groups) as these can assist in achieving the desired 1,2-trans-glycosidic linkage through neighboring group participation. The use of a fully benzylated precursor would necessitate additional steps to be converted into a suitable glycosyl donor and would not offer the stereodirecting assistance of an acyl group at the C-2 position.
Development of Glycan Arrays and Probes for Glycobiology Research
Glycan arrays are powerful tools for high-throughput screening of carbohydrate-protein interactions, and have found applications in diagnostics, vaccine development, and fundamental glycobiology research. nih.govresearchgate.netnih.gov The construction of these arrays involves the immobilization of a library of glycans onto a solid support.
A protected monosaccharide such as this compound could be a starting point for the synthesis of a rhamnoside destined for a glycan array. This would typically involve a multi-step process:
Anomeric Deprotection and Linker Installation: The anomeric position of the sugar would be selectively deprotected and then functionalized with a linker. This linker usually has a terminal functional group, such as an amine, thiol, or azide, which is suitable for covalent attachment to the array surface.
Global Deprotection: The benzyl ether protecting groups would be removed, typically by catalytic hydrogenation, to expose the hydroxyl groups of the rhamnose residue.
Immobilization: The linker-functionalized rhamnoside is then "printed" or spotted onto a chemically activated surface, such as an N-hydroxysuccinimide (NHS)-ester or epoxide-coated glass slide, to form the glycan array.
The resulting array, presenting the rhamnose structure, could then be used to probe for interactions with rhamnose-binding proteins (lectins), antibodies, or even whole cells.
Similarly, to create a glycobiology probe, the linker attached to the rhamnose could be conjugated to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, allowing for the detection and visualization of rhamnose-binding events in various biological assays.
Table 1: Examples of Linkers for Glycan Array Construction
| Linker Type | Terminal Functional Group for Immobilization | Reference |
| Aminopropyl | Amine | doi.org |
| 2-Aminoethyl | Amine | doi.org |
| 5-Azidopentanol | Azide (for click chemistry) | ru.nl |
| Thiol-terminated linker | Thiol | doi.org |
Synthesis of Other Complex Carbohydrate Structures (e.g., 1,1'-Disaccharides)
The synthesis of non-reducing disaccharides, such as those with a 1,1'-glycosidic linkage, presents a unique synthetic challenge. These structures are found in nature, with trehalose (B1683222) (α,α-1,1'-diglucoside) being a prominent example. The synthesis of such a linkage requires the coupling of a glycosyl donor with a 1-hydroxy glycosyl acceptor.
This compound could, in principle, be converted into both the necessary donor and acceptor components for the synthesis of a 1,1'-dirhamnosyl disaccharide.
Preparation of the Glycosyl Donor: The anomeric hydroxyl group of this compound can be converted into a good leaving group, such as a trichloroacetimidate or a thioether, to form an activated glycosyl donor.
Preparation of the Glycosyl Acceptor: To prepare the 1-hydroxy acceptor, a different protecting group strategy at the anomeric position would be required during the initial synthesis of the building block. For instance, an anomeric protecting group that can be removed selectively, such as a silyl (B83357) ether or an allyl glycoside, would be employed. Once this protecting group is removed, the free 1-hydroxy group of the per-O-benzylated rhamnopyranose would be available for glycosylation.
The coupling of the activated glycosyl donor with the 1-hydroxy glycosyl acceptor, under the influence of a suitable promoter, would then lead to the formation of the desired 1,1'-linked disaccharide. Subsequent deprotection of the benzyl ethers would yield the final, unprotected 1,1'-dirhamnosyl disaccharide.
Table 2: Common Activating Systems for Glycosylation
| Glycosyl Donor Type | Promoter/Activator | Reference |
| Trichloroacetimidate | Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) | nih.gov |
| Thioglycoside | N-Iodosuccinimide (NIS) / Triflic acid (TfOH) | ru.nl |
| Glycosyl Bromide | Silver trifluoromethanesulfonate (AgOTf) | General Knowledge |
| Orthoester | Halogenating agent (e.g., TMSBr) | nih.gov |
Advanced Spectroscopic and Computational Investigations in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule like 1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as its preferred conformation.
¹H NMR for Proton Assignment and Coupling Constant Analysis (e.g., Conformational Studies)
The ¹H NMR spectrum is used to identify all the unique protons in the molecule. In this compound, this includes the protons of the rhamnopyranose ring, the methyl group at C6, and the four benzyl (B1604629) protecting groups.
Proton Assignment: The aromatic region of the spectrum, typically between δ 7.20 and 7.40 ppm, would show a complex multiplet corresponding to the 20 protons of the four benzyl groups. The benzylic methylene (B1212753) protons (CH₂Ph) would appear as distinct signals, often as doublets or pairs of doublets (AB quartets), in the region of δ 4.5-5.0 ppm due to their diastereotopic nature, being adjacent to the chiral centers of the sugar ring.
The pyranose ring protons (H-1 to H-5) and the C6-methyl protons are of particular interest. The anomeric proton (H-1) is typically the most downfield of the ring protons. The C6-methyl group, characteristic of rhamnose, would appear as a doublet around δ 1.2-1.3 ppm, coupled to H-5.
Coupling Constant Analysis and Conformational Studies: The coupling constants (J-values) between adjacent protons on the rhamnopyranose ring are crucial for determining its conformation. L-rhamnose typically adopts a ¹C₄ chair conformation. In this conformation, the relationships between adjacent protons (axial-axial, axial-equatorial, equatorial-equatorial) result in predictable J-values. For instance, a large coupling constant (typically 8-10 Hz) between H-3 and H-4 would be expected, indicating a trans-diaxial relationship, which is consistent with the ¹C₄ chair form of L-rhamnose. The coupling between H-1 and H-2 helps to confirm the anomeric configuration.
Hypothetical ¹H NMR Data for this compound (in CDCl₃)
< علمی-جدول>
| Proton Assignment | Chemical Shift (δ, ppm) (Expected) | Multiplicity | Coupling Constant (J, Hz) (Expected) |
|---|---|---|---|
| H-1 | ~4.95 | d | ~1.8 |
| H-2 | ~3.90 | dd | ~3.5, 1.8 |
| H-3 | ~3.70 | dd | ~9.5, 3.5 |
| H-4 | ~3.50 | t | ~9.5 |
| H-5 | ~3.80 | dq | ~9.5, 6.2 |
| H-6 (CH₃) | ~1.25 | d | ~6.2 |
| -CH₂Ph (8H) | 4.50-5.00 | m | - |
| Ar-H (20H) | 7.20-7.40 | m | - |
¹³C NMR for Carbon Skeleton and Glycosylation Shift Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, this includes the six carbons of the pyranose ring, the four benzylic methylene carbons, and the aromatic carbons.
Carbon Skeleton Analysis: The anomeric carbon (C-1) is typically found in the δ 95-105 ppm region. The carbons bearing the benzyl ether groups (C-2, C-3, C-4) would be shifted downfield into the δ 75-85 ppm range compared to the unprotected sugar. The C-5 and C-6 carbons would appear further upfield, with the C-6 methyl carbon being the most shielded at around δ 18 ppm. The four benzylic methylene carbons would resonate around δ 70-75 ppm, while the aromatic carbons would produce a series of signals between δ 127-140 ppm.
Glycosylation Shift Analysis: While this molecule is a monosaccharide, the principles of glycosylation shift analysis can be applied by comparing its spectrum to that of unprotected L-rhamnose. The introduction of the bulky benzyl groups at the C-1, C-2, C-3, and C-4 positions causes significant downfield shifts (α-effect) for these carbons due to the electronic effect of the ether linkage. Adjacent carbons (β-effect) also experience shifts, which can be either upfield or downfield. This analysis confirms the positions of benzylation.
Expected ¹³C NMR Data for this compound (in CDCl₃)
< علمی-جدول>
| Carbon Assignment | Chemical Shift (δ, ppm) (Expected) |
|---|---|
| C-1 | ~98.0 |
| C-2 | ~80.5 |
| C-3 | ~79.0 |
| C-4 | ~82.0 |
| C-5 | ~68.5 |
| C-6 (CH₃) | ~18.0 |
| -CH₂Ph | ~72.5, 73.0, 75.0, 75.5 |
| Aromatic C (ipso) | ~138.0-139.0 |
| Aromatic C (ortho, meta, para) | ~127.5-128.5 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show a clear correlation pathway starting from the anomeric H-1, connecting to H-2, then H-3, H-4, and finally H-5. A distinct cross-peak between H-5 and the H-6 methyl protons would firmly establish their connectivity, confirming the rhamnose scaffold.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of each carbon in the pyranose ring by linking it to its already assigned proton. For example, the proton signal at δ ~4.95 ppm (H-1) would show a cross-peak to the carbon signal at δ ~98.0 ppm (C-1).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for connecting different parts of the molecule. For instance, HMBC would show correlations from the benzylic methylene protons to the specific pyranose carbon they are attached to (e.g., C-1, C-2, C-3, C-4), confirming the positions of the four benzyl groups. It would also show correlations from H-1 to C-5, and from the H-6 methyl protons to C-5, further solidifying the ring structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₃₄H₃₆O₅), the expected monoisotopic mass is 524.2563 g/mol .
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the molecular ion adduct, such as [M+Na]⁺ at m/z 547.2457 or [M+H]⁺ at m/z 525.2635.
Fragmentation analysis, often performed using tandem MS (MS/MS), would likely proceed through the cleavage of the glycosidic bond and the benzyl ether linkages. The most common fragment observed would be the benzyl cation [C₇H₇]⁺ at m/z 91, which is a highly stable tropylium (B1234903) ion. The sequential loss of benzyl groups (91 Da) or benzyloxy groups (107 Da) from the molecular ion would lead to a series of characteristic fragment ions, helping to confirm the presence and number of these protecting groups.
Computational Chemistry Approaches
Density Functional Theory (DFT) Studies of Conformation and Reactivity
Computational methods like Density Functional Theory (DFT) are powerful tools for investigating the three-dimensional structure and energetic properties of molecules. For flexible molecules like rhamnopyranosides, DFT can be used to predict the most stable conformations and to rationalize experimental NMR findings. nih.gov
Studies on related benzyl α-L-rhamnopyranoside derivatives have used DFT to analyze how protecting groups influence the conformation of the pyranose ring. nih.gov For this compound, DFT calculations would be employed to:
Determine the minimum energy conformation: By calculating the energies of different possible chair and boat conformations, DFT can confirm that the ¹C₄ chair is the most stable arrangement.
Predict NMR parameters: Theoretical chemical shifts and coupling constants can be calculated and compared with experimental data to validate the determined structure and conformation.
Analyze steric and electronic effects: DFT can model the steric hindrance introduced by the four bulky benzyl groups and analyze how their electronic properties influence the reactivity of the molecule, particularly in glycosylation reactions where it might be used as a donor.
Research on similar compounds suggests that the presence of bulky protecting groups can cause some distortion from an ideal chair conformation, which can be quantified through the calculation of bond angles and dihedral angles within the pyranose ring. nih.gov
Table of Mentioned Compounds
Conformational Analysis of Protected Rhamnopyranosides in Solution
The three-dimensional structure of carbohydrates in solution is a critical determinant of their chemical reactivity and biological function. For protected monosaccharides like L-rhamnopyranosides, the nature and orientation of these protecting groups significantly influence the conformational equilibrium of the pyranose ring. The conformational analysis of these molecules in solution is primarily conducted using a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
In the case of L-rhamnopyranose derivatives, the pyranose ring is expected to adopt a chair conformation. For L-rhamnose, the more stable chair conformation is the ¹C₄ form. In this conformation, the bulky C-5 methyl group is in an equatorial position, minimizing steric strain. The hydroxyl groups at C-2, C-3, and C-4 are in axial, axial, and equatorial positions, respectively. The introduction of bulky protecting groups, such as benzyl ethers, can potentially influence this conformational preference.
While a detailed conformational analysis of this compound in solution is not extensively documented in the literature, studies on related benzylated and acylated rhamnopyranosides provide valuable insights. For instance, the chemical shift of the ring protons, particularly H-4, is sensitive to the substitution pattern. Acylation or benzylation at the C-4 hydroxyl group typically leads to a significant downfield shift of the H-4 resonance in the ¹H NMR spectrum, indicative of the electronic and steric effects of the substituent. nih.gov
Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental NMR data. ufms.br These calculations can predict the relative energies of different chair and boat conformations, as well as the preferred rotamers of the protecting groups. For benzyl α-L-rhamnopyranoside, it has been shown to exist in the regular ¹C₄ conformation. ufms.br The introduction of multiple bulky benzyl groups, as in this compound, is expected to further rigidify the pyranose ring in this preferred conformation to minimize steric clashes between the substituents.
Table 1: Selected ¹H NMR Chemical Shift Data for Protons in Protected L-Rhamnopyranoside Derivatives
| Compound | H-1 (δ, ppm) | H-4 (δ, ppm) | Solvent | Reference |
|---|---|---|---|---|
| Benzyl 4-O-acetyl-2,3-O-isopropylidene-α-L-rhamnopyranoside | - | 4.84 | CDCl₃ | nih.gov |
| Methyl 4-O-hexanoyl-2,3-di-O-stearoyl-α-L-rhamnopyranoside | - | 5.1 | CDCl₃ | elsevierpure.com |
| Methyl 4-O-benzoyl-2,3-di-O-stearoyl-α-L-rhamnopyranoside | - | 5.35 | CDCl₃ | elsevierpure.com |
Prediction of Glycosylation Outcomes through Theoretical Models
The formation of a glycosidic bond is a complex process, and predicting the outcome, particularly the stereoselectivity (α vs. β), is a significant challenge in carbohydrate chemistry. Theoretical and computational models have emerged as powerful tools to rationalize and predict the outcomes of glycosylation reactions. mdpi.com These models can be broadly categorized into several types, each with its own strengths and applications.
Kinetic Models: These models aim to describe the time-dependent behavior of glycosylation reactions by considering the reaction rates of all elementary steps. google.com They are often based on systems of ordinary differential equations (ODEs) and require a significant amount of experimental data to determine the kinetic parameters. lookchem.com Kinetic models are particularly useful for understanding the influence of reaction conditions, such as temperature and reactant concentrations, on the final product distribution. google.com
Flux-Based Models: These models focus on the rates of the enzyme-catalyzed reactions within a glycosylation network. google.com They are well-suited for applications in cell line engineering and for identifying rate-limiting steps in complex biosynthetic pathways.
Statistical and Machine Learning Models: With the increasing availability of large datasets from high-throughput experiments, statistical and machine learning models have become increasingly popular for predicting glycosylation outcomes. These models use algorithms, such as random forests and neural networks, to identify patterns and correlations between reaction inputs (e.g., donor, acceptor, promoter, solvent) and the resulting stereoselectivity. sigmaaldrich.com For instance, a random forest model has been successfully used to predict the stereoselectivity of glycosylations with high accuracy by using calculated descriptors for the reactants and reaction conditions. These models can often provide predictions without a deep mechanistic understanding of the reaction, making them valuable for screening and optimization.
Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to study the reaction mechanism of glycosylation at the atomic level. These calculations can provide insights into the structures and energies of transition states and intermediates, which are crucial for understanding the origin of stereoselectivity. By comparing the energy barriers for the formation of the α- and β-glycosides, it is possible to predict the major product of the reaction.
These theoretical models are not mutually exclusive and are often used in combination to provide a more complete picture of the glycosylation process. The integration of experimental data with computational modeling is a powerful strategy for advancing our ability to predict and control the outcomes of these important reactions.
Table 2: Overview of Theoretical Models for Predicting Glycosylation Outcomes
| Model Type | Description | Key Applications |
|---|---|---|
| Kinetic Models | Based on reaction rates and ordinary differential equations. google.comlookchem.com | Understanding the influence of reaction conditions; dynamic process simulation. google.com |
| Flux-Based Models | Focuses on the rates of reactions in a network. google.com | Cell line engineering; identifying bottlenecks in biosynthetic pathways. google.com |
| Statistical/Machine Learning | Uses algorithms to find patterns in large datasets. sigmaaldrich.com | Predicting stereoselectivity; high-throughput screening of reaction conditions. |
| Quantum Mechanical (QM) | Calculates energies of molecular structures and reaction pathways. | Mechanistic studies; understanding the origin of stereoselectivity. |
Future Directions and Emerging Research Avenues
Chemoenzymatic Synthesis Incorporating Protected Rhamnopyranosides
The integration of enzymatic transformations with classical chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach to overcome many of the limitations of purely chemical methods. This strategy leverages the high selectivity and mild reaction conditions of enzymes to perform specific modifications on protected carbohydrate scaffolds.
One promising avenue is the use of glycosidases in reverse hydrolysis reactions. For instance, α-L-rhamnosidases have been shown to effectively catalyze the formation of glycosidic bonds between a rhamnose donor and various acceptor molecules. nih.govresearchgate.net An α-L-rhamnosidase from Alternaria sp. L1, for example, has been utilized to synthesize novel rhamnosyl glycoside derivatives, demonstrating broad acceptor tolerance and potential for industrial-scale implementation. nih.gov The synthesis of rhamnosyl mannitol (B672) and rhamnosyl fructose (B13574) has been achieved with this enzyme, with yields influenced by substrate concentrations, temperature, and reaction time. nih.govresearchgate.net
Furthermore, multi-enzyme, one-pot systems are being developed for the efficient synthesis of activated sugar donors like dTDP-L-rhamnose. frontiersin.org This nucleotide-activated sugar is a key intermediate in the biosynthesis of many bacterial polysaccharides. A one-pot synthesis using four recombinant enzymes (RmlA, RmlB, RmlC, and RmlD) from Saccharothrix syringae has been demonstrated, converting glucose-1-phosphate and dTTP into dTDP-L-rhamnose. frontiersin.org Such enzymatic cascades provide a more sustainable and efficient alternative to complex chemical syntheses.
The synergy between biocatalysis and organocatalysis is also being explored in cooperative chemoenzymatic systems for the synthesis of various heterocyclic compounds, starting from alcohols and amines. nih.gov This highlights a broader trend of combining different catalytic methodologies to achieve novel and efficient transformations, a strategy that holds significant potential for the synthesis of complex rhamnose-containing molecules.
| Enzyme/System | Type of Reaction | Substrates | Product(s) | Reference(s) |
| α-L-Rhamnosidase (from Alternaria sp. L1) | Reverse Hydrolysis | L-rhamnose, Mannitol | Rhamnosyl mannitol | nih.gov |
| α-L-Rhamnosidase (from Alternaria sp. L1) | Reverse Hydrolysis | L-rhamnose, Fructose | Rhamnosyl fructose | nih.gov |
| Glucansucrases | Transglucosylation | Sucrose, L-rhamnose | α-D-glucopyranosyl-(1→1)-β-L-rhamnopyranoside | pasteur.fr |
| RmlA, RmlB, RmlC, RmlD (from Saccharothrix syringae) | One-Pot Enzymatic Synthesis | Glucose-1-phosphate, dTTP | dTDP-L-rhamnose | frontiersin.org |
Flow Chemistry and Automated Synthesis of Complex Rhamnose Derivatives
The demand for complex carbohydrates for biological and pharmaceutical research has spurred the development of more efficient and automated synthetic methods. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of reaction control, scalability, and safety.
While specific applications of flow chemistry to the synthesis of 1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside are not yet widely reported, the principles of this technology are highly relevant to the synthesis of complex rhamnose derivatives. The precise control over temperature, pressure, and reaction time in a flow reactor can lead to improved yields and selectivities in glycosylation reactions. Furthermore, the automation of multi-step syntheses, including protection, glycosylation, and deprotection steps, can significantly accelerate the production of oligosaccharides. The concept of automated synthesis of oligosaccharides and glycoproteins has been a goal in the field for some time, and flow chemistry represents a key enabling technology. nih.gov
Microfluidic technologies are also emerging as a powerful tool for high-throughput screening and optimization of glycosylation reactions. acs.org These "lab-on-a-chip" systems can be used to rapidly evaluate different catalysts, solvent systems, and reaction conditions on a very small scale, thus accelerating the development of new synthetic methodologies for rhamnose derivatives.
Exploration of Novel Protecting Groups and Glycosylation Strategies
The nature of the protecting groups on the glycosyl donor plays a critical role in determining the stereochemical outcome of a glycosylation reaction. jst.go.jpresearchgate.net In the case of rhamnose, the synthesis of the 1,2-cis (β) glycosidic linkage is particularly challenging due to the lack of neighboring group participation from a C-2 protecting group and unfavorable stereoelectronic effects. rsc.org
Future research will continue to focus on the development of novel protecting groups that can influence the stereoselectivity of rhamnosylation. For example, studies have shown that the type and position of silyl (B83357) protecting groups, such as the tert-butyldimethylsilyl (TBS) group, on a rhamnose donor can significantly impact the β/α selectivity of glycosylation. jst.go.jp The strategic placement of participating groups at remote positions (C-3, C-4, or C-6) is another area of active investigation, although the efficacy of remote participation is still a subject of debate. researchgate.net
| Protecting Group Strategy | Key Feature | Desired Outcome | Reference(s) |
| Remote Participating Groups | Placement of participating groups at C-3, C-4, or C-6 | Enhanced stereocontrol in glycosylation | researchgate.net |
| Silyl Protecting Groups (e.g., TBS) | Strategic placement on the rhamnose moiety | Control over β/α selectivity | jst.go.jp |
| Protecting Group-Free Glycosylation | Selective activation of the anomeric center | Reduced synthetic steps and waste | nih.gov |
Development of New Catalytic Systems for Stereoselective Glycosylation
The development of new catalytic systems is paramount for achieving high stereoselectivity in glycosylation reactions, particularly for the formation of challenging β-rhamnosides. Recent advances have seen the emergence of a variety of new catalysts and catalytic methods that offer improved performance over traditional approaches.
Gold(I) catalysts have been successfully employed for the stereoselective synthesis of β-rhamnopyranosides using α-rhamnopyranosyl 2-alkynyl-4-nitro-benzoates as donors. nih.gov This method proceeds via an SN2-like mechanism to overcome the unfavorable anomeric effect and steric hindrance associated with β-rhamnosylation.
Another innovative approach involves the use of lithium iodide to mediate the β-selective mannosylation and rhamnosylation from readily available glycosyl hemiacetals. nih.gov This one-pot chlorination, iodination, and glycosylation sequence is notable for its use of inexpensive reagents and its ability to proceed under non-cryogenic conditions without the need for molecular sieves.
Transition metal catalysis, in general, is a rapidly expanding area in carbohydrate chemistry. nih.gov Copper-catalyzed site-selective etherification of minimally protected saccharides represents a significant breakthrough, offering a novel strategy for the introduction of functional groups with high selectivity. researchgate.net Furthermore, bismuth(III) triflate has been shown to be an effective catalyst for the dehydrative glycosylation of ketoses, enabling the synthesis of novel trehalose (B1683222) mimics containing rhamnose. mdpi.commdpi.com
| Catalytic System | Glycosyl Donor | Key Features | Reference(s) |
| Gold(I) | α-rhamnopyranosyl 2-alkynyl-4-nitro-benzoates | Stereoselective synthesis of β-rhamnopyranosides via an SN2-like mechanism | nih.gov |
| Lithium Iodide | Glycosyl hemiacetals | One-pot, β-selective mannosylation and rhamnosylation under mild conditions | nih.gov |
| Copper(I) | Minimally protected saccharides | Site-selective etherification via a single-electron radical pathway | researchgate.net |
| Bismuth(III) triflate | Ketohexopyranoses | Dehydrative glycosylation for the synthesis of trehalose mimics | mdpi.commdpi.com |
Application of Protected Rhamnopyranosides in Supramolecular Chemistry and Materials Science
The utility of protected rhamnopyranosides extends beyond their role as precursors for biologically active molecules. These versatile building blocks are finding increasing application in the fields of supramolecular chemistry and materials science, particularly in the synthesis of novel molecular architectures and functional materials.
A key area of application is in the synthesis of oligosaccharide mimics, such as analogs of trehalose. mdpi.commdpi.com Trehalose is a non-reducing disaccharide with a variety of interesting biological properties. By using protected rhamnopyranosides in combination with other sugar derivatives, it is possible to synthesize novel trehalose mimics with potentially new and useful functions. These complex, well-defined molecular structures are of interest in supramolecular chemistry for their potential to engage in specific molecular recognition events.
In the realm of materials science, protected rhamnopyranosides are crucial intermediates in the synthesis of radiolabeled sugars for medical imaging applications. For example, fluorine-18-labeled L-rhamnose derivatives have been developed as potential PET tracers for imaging fungal and bacterial infections. nih.govnih.gov The synthesis of these tracers involves the preparation of acetyl-protected triflate precursors of rhamnose, which are then radiolabeled with fluorine-18. The biodistribution of these tracers can provide valuable diagnostic information, showcasing a direct link between the chemical synthesis of protected rhamnosides and the development of advanced medical materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
